molecular formula C22H24O2 B14516313 1,5-Diphenyldec-1-ene-3,6-dione CAS No. 62619-69-6

1,5-Diphenyldec-1-ene-3,6-dione

Cat. No.: B14516313
CAS No.: 62619-69-6
M. Wt: 320.4 g/mol
InChI Key: DPAYLHWWTINBPL-UHFFFAOYSA-N
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Description

1,5-Diphenyldec-1-ene-3,6-dione is an organic compound with the molecular formula C22H20O2. It is a diketone, meaning it contains two ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diphenyldec-1-ene-3,6-dione can be synthesized through several methods. One common approach involves the Michael addition reaction, where diethyl malonate reacts with mesityl oxide in the presence of sodium methoxide. This reaction is followed by a Claisen condensation, which is a base-catalyzed cyclization, resulting in the formation of the diketone .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory settings. The choice of reagents and catalysts may vary to optimize yield and purity. The process often includes steps for purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

1,5-Diphenyldec-1-ene-3,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone groups into alcohols or other reduced forms.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1,5-Diphenyldec-1-ene-3,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,5-Diphenyldec-1-ene-3,6-dione involves its interaction with molecular targets and pathways. The diketone groups can form complexes with metal ions, influencing various biochemical pathways. Additionally, its phenyl groups can participate in π-π interactions, affecting its binding to biological targets .

Comparison with Similar Compounds

Similar Compounds

    1,4-Diphenylbutane-1,3-dione: Another diketone with similar reactivity but different structural properties.

    1,3-Diphenylpropane-1,2-dione: A shorter-chain diketone with distinct chemical behavior.

Uniqueness

1,5-Diphenyldec-1-ene-3,6-dione is unique due to its longer carbon chain and the presence of both phenyl and diketone groups. This combination provides a versatile platform for various chemical modifications and applications .

Properties

CAS No.

62619-69-6

Molecular Formula

C22H24O2

Molecular Weight

320.4 g/mol

IUPAC Name

1,5-diphenyldec-1-ene-3,6-dione

InChI

InChI=1S/C22H24O2/c1-2-3-14-22(24)21(19-12-8-5-9-13-19)17-20(23)16-15-18-10-6-4-7-11-18/h4-13,15-16,21H,2-3,14,17H2,1H3

InChI Key

DPAYLHWWTINBPL-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C(CC(=O)C=CC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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